molecular formula C11H14ClNO B1369194 2-Chloro-N-(4-methylphenyl)butanamide CAS No. 861597-51-5

2-Chloro-N-(4-methylphenyl)butanamide

Cat. No. B1369194
M. Wt: 211.69 g/mol
InChI Key: SRKVFEGDMXEMQK-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)butanamide is a chemical compound with the CAS Number: 861597-51-5 . It has a molecular weight of 211.69 g/mol .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-(4-methylphenyl)butanamide is 1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) . The linear formula is C11 H14 Cl N O .


Physical And Chemical Properties Analysis

2-Chloro-N-(4-methylphenyl)butanamide is a solid at room temperature . Its molecular weight is 211.69 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

2-Chloro-N-(4-methylphenyl)butanamide and its derivatives are synthesized for various biological activities. In one study, derivatives of this compound were synthesized and evaluated as tyrosinase and melanin inhibitors, indicating potential applications in the treatment of pigmentary disorders. These derivatives showed significant biological activity, with one particular compound demonstrating a high inhibitory potential and reduced pigmentation in zebrafish, suggesting its potential as a depigmentation agent with minimal side effects (Raza et al., 2019).

Chemical Behavior in Aqueous Solutions

A study on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions of sodium hydroxide revealed that the substrate undergoes ring closure to give substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substitution derivatives. This study provided kinetic measurements, shedding light on the reaction mechanism and the influence of substitution on the butanamide skeleton, indicating its importance in chemical synthesis and understanding the reactivity of similar compounds (Sedlák et al., 2002).

Solubility and Dissolution Properties

The solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1), a closely related compound, in various binary solvent mixtures was determined using the polythermal method. This study is crucial for understanding the solubility behavior of such compounds in different solvents, which is essential for their application in chemical processes and pharmaceutical formulations (Pascual et al., 2017).

Safety And Hazards

For safety information and hazards related to 2-Chloro-N-(4-methylphenyl)butanamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Relevant Papers There are several papers related to 2-Chloro-N-(4-methylphenyl)butanamide and similar compounds . These papers could provide more detailed information on the compound’s properties and potential applications.

properties

IUPAC Name

2-chloro-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKVFEGDMXEMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589840
Record name 2-Chloro-N-(4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-methylphenyl)butanamide

CAS RN

861597-51-5
Record name 2-Chloro-N-(4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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